2-Naphthyl 2,5-diethoxybenzenesulfonate
Description
2-Naphthyl 2,5-diethoxybenzenesulfonate is a sulfonate ester featuring a 2-naphthyl group attached to a benzenesulfonate core substituted with ethoxy groups at positions 2 and 3. The diethoxy substituents modulate electronic and steric properties, while the naphthyl group enhances hydrophobic interactions in biological systems .
Properties
Molecular Formula |
C20H20O5S |
|---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
naphthalen-2-yl 2,5-diethoxybenzenesulfonate |
InChI |
InChI=1S/C20H20O5S/c1-3-23-17-11-12-19(24-4-2)20(14-17)26(21,22)25-18-10-9-15-7-5-6-8-16(15)13-18/h5-14H,3-4H2,1-2H3 |
InChI Key |
FRHWUTJZKRNFKM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs include naphthyl- and phenyl-substituted sulfonates, ethers, and piperazine derivatives. Below is a comparative analysis based on receptor affinity, selectivity, and metabolic stability:
2.1. Aryl Group Topology and Receptor Affinity
2-Naphthyl vs. 1-Naphthyl Derivatives :
Compounds with 2-naphthyl groups (e.g., compound 14 in ) exhibit higher 5-HT7R affinity (Ki = 4–18 nM) compared to 1-naphthyl analogs (e.g., compound 11 , Ki ~4-fold lower). Docking studies suggest the 2-naphthyl group optimally occupies hydrophobic pockets formed by extracellular loop 2 (ECL2) and transmembrane helices (TM2,3,7), stabilizing interactions with residues like Arg7.36 .- Key Insight : Spatial orientation of the naphthyl group critically impacts binding; 2-naphthyl derivatives achieve better complementarity with receptor pockets.
Naphthyl vs. Phenyl Derivatives :
Replacing phenyl rings (e.g., 4-fluorophenyl in lead 1 ) with naphthyl groups retains high 5-HT7R affinity but slightly reduces selectivity over 5-HT1AR and D2R. For example, lead 1 shows superior 5-HT7/D2 selectivity, whereas naphthyl derivatives prioritize affinity over selectivity .
2.2. Substituent Effects: Ethoxy vs. Methoxy
- Ethoxy groups in 2-Naphthyl 2,5-diethoxybenzenesulfonate may enhance hydrophobicity and metabolic stability compared to methoxy-substituted analogs. For instance, lead 2 (with methoxy groups) exhibits higher metabolic stability due to reduced oxidative susceptibility, whereas ethoxy groups could alter cytochrome P450 interactions .
2.3. Metabolic Stability and Microbial Interactions
- Naphthyl-containing compounds, such as (2-naphthyl)methanol, are metabolized by microbial communities ().
Data Table: Comparative Properties of Key Analogs
Research Findings and Implications
- Receptor Binding: The 2-naphthyl group enhances 5-HT7R affinity but requires balanced substituents (e.g., cyanophenyl-piperazine) to maintain selectivity. Ethoxy groups may improve solubility but necessitate further stability studies .
- Ethoxy substituents could delay degradation compared to methoxy groups .
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